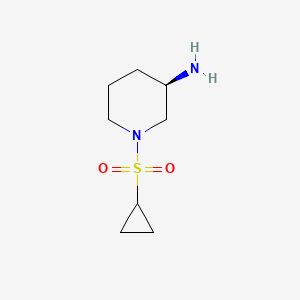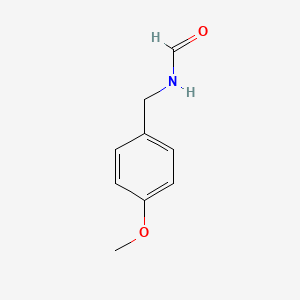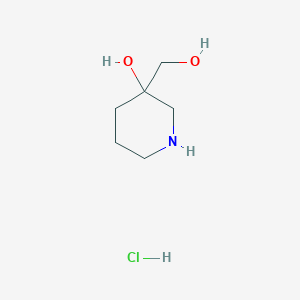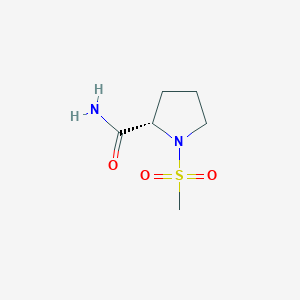![molecular formula C18H16F3N3O2S B3109170 4-[5-(2,4-二甲基苯基)-3-三氟甲基吡唑-1-基]-苯磺酰胺 CAS No. 170570-09-9](/img/structure/B3109170.png)
4-[5-(2,4-二甲基苯基)-3-三氟甲基吡唑-1-基]-苯磺酰胺
描述
Compounds with structures similar to the one you provided often belong to the class of organic compounds known as aromatic heterocyclic compounds. These are compounds containing an aromatic ring where a carbon atom is replaced by a heteroatom .
Synthesis Analysis
The synthesis of such compounds usually involves reactions like nucleophilic substitution or coupling reactions. The exact method would depend on the specific substituents and their positions .Molecular Structure Analysis
The molecular structure of such compounds is typically planar due to the aromaticity of the ring system. The presence of electronegative atoms like nitrogen and the trifluoromethyl group can introduce polarity into the molecule .Chemical Reactions Analysis
Aromatic heterocyclic compounds can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific structures. Properties like solubility, melting point, boiling point, etc., can be influenced by factors like polarity, molecular weight, and the presence of functional groups .科学研究应用
Anti-Inflammatory Applications
2-Methyl-Celecoxib has been studied for its potential anti-inflammatory properties. It has been found that the dual COX-2/5-LOX inhibition is an effective strategy for designing compounds with more effective biological activities, fewer side effects, and a broader anti-inflammatory spectrum . This makes 2-Methyl-Celecoxib a promising candidate for the treatment of inflammation .
Synthesis and Chemical Applications
The stepwise and continuous flow synthesis of celecoxib was achieved by means of a Claisen condensation to access 4,4,4-trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione followed by a cyclo-condensation reaction with 4-sulfamidophenylhydrazine hydrochloride to obtain the pyrazole moiety . This synthesis process can be used in both batch and flow syntheses, providing a versatile method for producing the compound .
Treatment of Arthritis
Celecoxib, a compound closely related to 2-Methyl-Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is used in the treatment of arthritis . Given the similar structures and properties of these two compounds, it is possible that 2-Methyl-Celecoxib could also have applications in the treatment of arthritis.
Anti-Cancer Properties
Celecoxib has also been shown to possess anti-cancer properties . Given the structural similarities between Celecoxib and 2-Methyl-Celecoxib, it is plausible that 2-Methyl-Celecoxib could also exhibit anti-cancer properties.
Pain Management
As a nonsteroidal anti-inflammatory drug (NSAID), Celecoxib is often prescribed for acute pain . Given the structural and functional similarities between Celecoxib and 2-Methyl-Celecoxib, it is possible that 2-Methyl-Celecoxib could also be used for pain management.
COX-2 Inhibition
Celecoxib is known for its selective inhibition of COX-2, which results in anti-inflammatory effects without the undesirable gastrotoxic side effects . Given the structural similarities between Celecoxib and 2-Methyl-Celecoxib, it is plausible that 2-Methyl-Celecoxib could also exhibit selective COX-2 inhibition.
作用机制
Target of Action
2-Methyl-Celecoxib, like its parent compound Celecoxib, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is a key enzyme involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . By inhibiting COX-2, 2-Methyl-Celecoxib can reduce the production of these inflammatory mediators .
Mode of Action
2-Methyl-Celecoxib acts by inhibiting the COX-2 enzyme . This inhibition decreases the formation of prostaglandin precursors, leading to reduced production of prostaglandins . As a result, inflammation, pain, and fever - symptoms often associated with increased prostaglandin production - are alleviated .
Biochemical Pathways
The primary biochemical pathway affected by 2-Methyl-Celecoxib is the arachidonic acid pathway . By inhibiting COX-2, the conversion of arachidonic acid to prostaglandin H2 is blocked, which in turn reduces the production of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-Celecoxib are likely to be similar to those of Celecoxib. Celecoxib is absorbed moderately when given orally, with peak plasma concentrations occurring after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme and has an elimination half-life of about 11 hours in healthy individuals . It is eliminated following biotransformation to carboxylic acid and glucuronide metabolites, with little drug (2%) being eliminated unchanged in the urine .
Result of Action
The primary result of 2-Methyl-Celecoxib’s action is the reduction of inflammation and pain . By inhibiting COX-2 and subsequently reducing prostaglandin production, 2-Methyl-Celecoxib can alleviate symptoms associated with conditions like osteoarthritis and rheumatoid arthritis .
Action Environment
The action of 2-Methyl-Celecoxib can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism of 2-Methyl-Celecoxib . Additionally, conditions that affect protein binding or alter the normal function of the liver or kidneys could also impact the drug’s pharmacokinetics
安全和危害
未来方向
属性
IUPAC Name |
4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2S/c1-11-3-8-15(12(2)9-11)16-10-17(18(19,20)21)23-24(16)13-4-6-14(7-5-13)27(22,25)26/h3-10H,1-2H3,(H2,22,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMHSMOZNZFYIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(2,4-Dimethyl-phenyl)-3-trifluoromethyl-pyrazol-1-yl]-benzenesulfonamide | |
CAS RN |
170570-09-9 | |
| Record name | 2-Methyl celecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170570099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU7XND9V2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-phenylphenyl)methyl]butan-1-amine](/img/structure/B3109089.png)
![2-Iodo-4-[(methylsulfonyl)methyl]benzenamine](/img/structure/B3109101.png)
![4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine](/img/structure/B3109110.png)

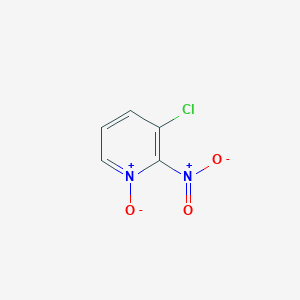
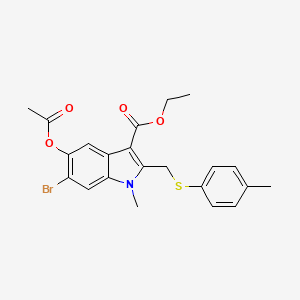
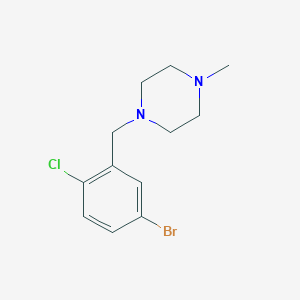
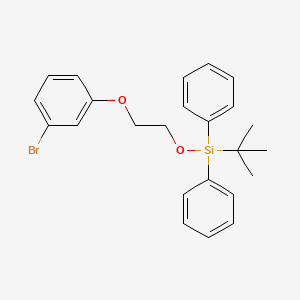
![(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol](/img/structure/B3109152.png)
